Tipifarnib

Catalog No.
S545408
CAS No.
192185-72-1
M.F
C27H22Cl2N4O
M. Wt
489.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tipifarnib

CAS Number

192185-72-1

Product Name

Tipifarnib

IUPAC Name

6-[(R)-amino-(4-chlorophenyl)-(3-methylimidazol-4-yl)methyl]-4-(3-chlorophenyl)-1-methylquinolin-2-one

Molecular Formula

C27H22Cl2N4O

Molecular Weight

489.4 g/mol

InChI

InChI=1S/C27H22Cl2N4O/c1-32-16-31-15-25(32)27(30,18-6-9-20(28)10-7-18)19-8-11-24-23(13-19)22(14-26(34)33(24)2)17-4-3-5-21(29)12-17/h3-16H,30H2,1-2H3/t27-/m1/s1

InChI Key

PLHJCIYEEKOWNM-HHHXNRCGSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

(R)-6-(amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl)-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone, 2 (1H))-quinolinone,6-(amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl)-4-(3-chlorophenyl)-1-methyl-,(+)-, R 115777, R-115777, R115777, tipifarnib, Zarnestra

Canonical SMILES

CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N

Isomeric SMILES

CN1C=NC=C1[C@@](C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N

The exact mass of the compound Tipifarnib is 488.11707 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Supplementary Records. It belongs to the ontological category of primary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Tipifarnib (CAS: 192185-72-1) is a potent, non-peptidomimetic quinolinone farnesyltransferase inhibitor (FTI) widely utilized as a benchmark compound in oncology and signal transduction research. In procurement contexts, it is primarily selected for its sub-nanomolar affinity for human farnesyltransferase (FTase) and its strict selectivity over geranylgeranyltransferase I (GGTase-I) [1]. As a Biopharmaceutics Classification System (BCS) Class II molecule characterized by high cellular permeability but low aqueous solubility, its successful integration into in vitro and in vivo models requires specific vehicle formulations, such as cyclodextrin complexation [2]. By providing a highly specific blockade of the CaaX tail motif prenylation, Tipifarnib stands as the definitive material for isolating H-Ras and N-Ras pathway dynamics without the confounding off-target effects seen in dual-action prenylation inhibitors [3].

Substituting Tipifarnib with other FTIs, such as Lonafarnib or dual FTase/GGTase-I inhibitors like L-778123, fundamentally alters the prenylation inhibition profile of an assay [1]. While Lonafarnib targets the same enzyme, its FTase IC50 is higher (1.9 nM vs. Tipifarnib's 0.6–0.86 nM), requiring different dosing regimens that can compromise comparative literature baselines [2]. Furthermore, utilizing dual inhibitors introduces GGTase-I blockade, which disrupts Rho and Ral signaling pathways, confounding data intended to isolate Ras farnesylation specifically [3]. Finally, generic or stereochemically impure batches containing the S-enantiomer exhibit drastically reduced target affinity, leading to irreproducible cellular IC50 values and failed in vivo efficacy, making strict R-enantiomeric purity a non-negotiable procurement metric [2].

Primary Target Affinity (FTase Inhibition)

Tipifarnib demonstrates a sub-nanomolar inhibitory concentration against human farnesyltransferase, outperforming the closely related in-class comparator Lonafarnib [1].

Evidence DimensionFTase IC50
Target Compound Data0.60 - 0.86 nM
Comparator Or BaselineLonafarnib (1.9 nM)
Quantified Difference>2-fold higher biochemical potency for Tipifarnib
ConditionsCell-free isolated human farnesyltransferase biochemical assay

Enables lower dosing concentrations in cell-based assays, minimizing off-target toxicity while maintaining complete farnesylation blockade.

Pathway Selectivity (FTase vs. GGTase-I)

Unlike dual prenylation inhibitors such as L-778123, Tipifarnib maintains strict selectivity for FTase without cross-inhibiting GGTase-I at functionally relevant concentrations[1].

Evidence DimensionGGTase-I IC50
Target Compound DataNo significant inhibition at FTI-relevant concentrations
Comparator Or BaselineL-778123 (GGTase-I IC50 = 98 nM)
Quantified DifferenceComplete functional divergence in geranylgeranylation pathways
ConditionsIn vitro enzyme inhibition profiling

Essential for researchers who must isolate Ras farnesylation mechanisms without disrupting Rho/Ral geranylgeranylation.

Stereochemical Purity and Activity

The pharmacological activity of Tipifarnib is strictly dependent on its R-enantiomeric configuration; the S-enantiomer is significantly less active, making chiral purity a critical procurement metric [1].

Evidence DimensionEnantiomer Activity (FTase IC50)
Target Compound DataTipifarnib R-enantiomer (0.6 nM)
Comparator Or BaselineS-enantiomer (Inactive / Substantially less active)
Quantified DifferenceOrders of magnitude loss of potency in the S-isomer
ConditionsTarget binding assay

Dictates that buyers must strictly verify chiral purity (>99% ee) to avoid batch-to-batch reproducibility failures in sensitive cellular assays.

Formulation and Solubility (Processability)

As a BCS Class II compound, Tipifarnib exhibits low aqueous solubility, requiring specific excipient strategies (such as 20% cyclodextrin or hydroxypropyl-β-cyclodextrin at pH ~4.5) for intravenous or oral dosing, unlike highly water-soluble salts[1].

Evidence DimensionAqueous Formulation Requirement
Target Compound DataRequires cyclodextrin complexation and acidic pH (~4.5) for stable IV solutions
Comparator Or BaselineStandard saline/PBS (Causes immediate precipitation)
Quantified DifferenceTransition from insoluble precipitate to stable 10 mg/mL injectable solution
ConditionsIn vivo vehicle preparation / IV formulation

Prevents catastrophic in vivo study failures caused by improper vehicle selection and subsequent compound precipitation.

Isolated H-Ras / N-Ras Pathway Inhibition Models

Due to its strict FTase selectivity and lack of GGTase-I crossover, Tipifarnib is the optimal choice for deconvoluting Ras-specific signaling from other prenylated protein pathways in cell-based assays[1].

In Vivo Xenograft and Pharmacokinetic Studies

Utilizing its established cyclodextrin-based formulation parameters, Tipifarnib is highly suited for translation into murine models requiring precise oral or intravenous dosing without the risk of precipitation[2].

Synergistic Oncology Drug Screening

With a baseline IC50 of 0.86 nM, Tipifarnib serves as the definitive FTI benchmark in combinatorial screens (e.g., alongside Akt or MEK inhibitors) to evaluate synergistic apoptotic effects in resistant cell lines [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

488.1170667 Da

Monoisotopic Mass

488.1170667 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MAT637500A

Drug Indication

Investigated for use/treatment in colorectal cancer, leukemia (myeloid), pancreatic cancer, and solid tumors.
Treatment of head and neck epithelial malignant neoplasms

Pharmacology

R115777, a nonpeptidomimetic farnesyl transferase inhibitor, suppresses the growth of human pancreatic adenocarcinoma cell lines. This growth inhibition is associated with modulation in the phosphorylation levels of signal transducers and activators of transcription 3 (STAT3) and extracellular signal-regulated kinases (ERK).
Tipifarnib is a nonpeptidomimetic quinolinone with potential antineoplastic activity. Tipifarnib binds to and inhibits the enzyme farnesyl protein transferase, an enzyme involved in protein processing (farnesylation) for signal transduction. By inhibiting the farnesylation of proteins, this agent prevents the activation of Ras oncogenes, inhibits cell growth, induces apoptosis, and inhibits angiogenesis. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

Mechanism of Action

The farnesyltransferase inhibitors (FTIs) are a class of experimental cancer drugs that target protein farnesyltransferase with the downstream effect of preventing the proper functioning of the Ras protein, which is commonly abnormally active in cancer. After translation, RAS goes through four steps of modification: isoprenylation, proteolysis, methylation and palmitoylation. Isoprenylation involves the enzyme farnesyltransferase (FTase) transferring a farnesyl group from farnesyl pyrophosphate (FPP) to the pre-RAS protein. Also, a related enzyme geranylgeranyltransferase I (GGTase I) has the ability to transfer a geranylgeranyl group to K and N-RAS. Farnesyl is necessary to attach RAS to the cell membrane. Without attachment to the cell membrane, RAS is not able to transfer signals from membrane receptors (Reuter et al., 2000).

KEGG Target based Classification of Drugs

Enzymes
Transferases (EC2)
Alkyl/Aryl transferases [EC:2.5.1.-]
FNT [HSA:2339 2342] [KO:K05955 K05954]

Other CAS

192185-72-1

Wikipedia

Tipifarnib

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Margolin KA, Moon J, Flaherty LE, Lao CD, Akerley WL 3rd, Othus M, Sosman JA, Kirkwood JM, Sondak VK. Randomized Phase II Trial of Sorafenib with Temsirolimus or Tipifarnib in Untreated Metastatic Melanoma (S0438). Clin Cancer Res. 2012 Feb 7. [Epub ahead of print] PubMed PMID: 22228638.
2: Ruchlemer R. Two genes, tipifarnib, and AML. Blood. 2012 Jan 5;119(1):2-3. PubMed PMID: 22223817.
3: Krzykowska-Petitjean K, Małecki J, Bentke A, Ostrowska B, Laidler P. Tipifarnib and tanespimycin show synergic proapoptotic activity in U937 cells. J Cancer Res Clin Oncol. 2011 Dec 31. [Epub ahead of print] PubMed PMID: 22209975.
4: Karp JE, Vener TI, Raponi M, Ritchie EK, Smith BD, Gore SD, Morris LE, Feldman EJ, Greer JM, Malek S, Carraway HE, Ironside V, Galkin S, Levis MJ, McDevitt MA, Roboz GR, Gocke CD, Derecho C, Palma J, Wang Y, Kaufmann SH, Wright JJ, Garret-Mayer E. Multi-institutional phase 2 clinical and pharmacogenomic trial of tipifarnib plus etoposide for elderly adults with newly diagnosed acute myelogenous leukemia. Blood. 2012 Jan 5;119(1):55-63. Epub 2011 Oct 14. PubMed PMID: 22001391.
5: Bai F, Villagra AV, Zou J, Painter JS, Connolly K, Blaskovich MA, Sokol L, Sebti S, Djeu JY, Loughran TP, Wei S, Sotomayor E, Epling-Burnette P. Tipifarnib-mediated suppression of T-bet-dependent signaling pathways. Cancer Immunol Immunother. 2011 Oct 9. [Epub ahead of print] PubMed PMID: 21983879.
6: Witzig TE, Tang H, Micallef IN, Ansell SM, Link BK, Inwards DJ, Porrata LF, Johnston PB, Colgan JP, Markovic SN, Nowakowski GS, Thompson CA, Allmer C, Maurer MJ, Gupta M, Weiner G, Hohl R, Kurtin PJ, Ding H, Loegering D, Schneider P, Peterson K, Habermann TM, Kaufmann SH. Multi-institutional phase 2 study of the farnesyltransferase inhibitor tipifarnib (R115777) in patients with relapsed and refractory lymphomas. Blood. 2011 Nov 3;118(18):4882-9. Epub 2011 Jul 1. PubMed PMID: 21725056; PubMed Central PMCID: PMC3208296.
7: Kirschbaum MH, Synold T, Stein AS, Tuscano J, Zain JM, Popplewell L, Karanes C, O'Donnell MR, Pulone B, Rincon A, Wright J, Frankel P, Forman SJ, Newman EM. A phase 1 trial dose-escalation study of tipifarnib on a week-on, week-off schedule in relapsed, refractory or high-risk myeloid leukemia. Leukemia. 2011 Oct;25(10):1543-7. doi: 10.1038/leu.2011.124. Epub 2011 May 31. PubMed PMID: 21625235; PubMed Central PMCID: PMC3165084.
8: Marcuzzi A, De Leo L, Decorti G, Crovella S, Tommasini A, Pontillo A. The farnesyltransferase inhibitors tipifarnib and lonafarnib inhibit cytokines secretion in a cellular model of mevalonate kinase deficiency. Pediatr Res. 2011 Jul;70(1):78-82. PubMed PMID: 21430599.
9: Yanamandra N, Buzzeo RW, Gabriel M, Hazlehurst LA, Mari Y, Beaupre DM, Cuevas J. Tipifarnib-induced apoptosis in acute myeloid leukemia and multiple myeloma cells depends on Ca2+ influx through plasma membrane Ca2+ channels. J Pharmacol Exp Ther. 2011 Jun;337(3):636-43. Epub 2011 Mar 4. PubMed PMID: 21378206; PubMed Central PMCID: PMC3101005.
10: Haas-Kogan DA, Banerjee A, Poussaint TY, Kocak M, Prados MD, Geyer JR, Fouladi M, Broniscer A, Minturn JE, Pollack IF, Packer RJ, Boyett JM, Kun LE. Phase II trial of tipifarnib and radiation in children with newly diagnosed diffuse intrinsic pontine gliomas. Neuro Oncol. 2011 Mar;13(3):298-306. PubMed PMID: 21339191; PubMed Central PMCID: PMC3064607.
11: Hong DS, Cabanillas ME, Wheler J, Naing A, Tsimberidou AM, Ye L, Waguespack SG, Hernandez M, El Naggar AK, Bidyasar S, Wright J, Sherman SI, Kurzrock R, Busaidy NL. Inhibition of the Ras/Raf/MEK/ERK and RET kinase pathways with the combination of the multikinase inhibitor sorafenib and the farnesyltransferase inhibitor tipifarnib in medullary and differentiated thyroid malignancies. J Clin Endocrinol Metab. 2011 Apr;96(4):997-1005. Epub 2011 Feb 2. Erratum in: J Clin Endocrinol Metab. 2011 Jul;96(7):2286. Busaidy, Naifa L [added]; El Naggar, Alder K [corrected to El Naggar, Adel K]. PubMed PMID: 21289252; PubMed Central PMCID: PMC3070247.
12: Lancet JE, Duong VH, Winton EF, Stuart RK, Burton M, Zhang S, Cubitt C, Blaskovich MA, Wright JJ, Sebti S, Sullivan DM. A phase I clinical-pharmacodynamic study of the farnesyltransferase inhibitor tipifarnib in combination with the proteasome inhibitor bortezomib in advanced acute leukemias. Clin Cancer Res. 2011 Mar 1;17(5):1140-6. Epub 2011 Jan 13. PubMed PMID: 21233404; PubMed Central PMCID: PMC3049960.
13: Jabbour E, Kantarjian H, Ravandi F, Garcia-Manero G, Estrov Z, Verstovsek S, O'Brien S, Faderl S, Thomas DA, Wright JJ, Cortes J. A phase 1-2 study of a farnesyltransferase inhibitor, tipifarnib, combined with idarubicin and cytarabine for patients with newly diagnosed acute myeloid leukemia and high-risk myelodysplastic syndrome. Cancer. 2011 Mar 15;117(6):1236-44. doi: 10.1002/cncr.25575. Epub 2010 Oct 19. PubMed PMID: 20960519.
14: Nghiemphu PL, Wen PY, Lamborn KR, Drappatz J, Robins HI, Fink K, Malkin MG, Lieberman FS, DeAngelis LM, Torres-Trejo A, Chang SM, Abrey L, Fine HA, Demopoulos A, Lassman AB, Kesari S, Mehta MP, Prados MD, Cloughesy TF; North American Brain Tumor Consortium. A phase I trial of tipifarnib with radiation therapy, with and without temozolomide, for patients with newly diagnosed glioblastoma. Int J Radiat Oncol Biol Phys. 2011 Dec 1;81(5):1422-7. Epub 2010 Oct 8. PubMed PMID: 20934264; PubMed Central PMCID: PMC3020272.
15: Widemann BC, Arceci RJ, Jayaprakash N, Fox E, Zannikos P, Goodspeed W, Goodwin A, Wright JJ, Blaney SM, Adamson PC, Balis FM. Phase 1 trial and pharmacokinetic study of the farnesyl transferase inhibitor tipifarnib in children and adolescents with refractory leukemias: a report from the Children's Oncology Group. Pediatr Blood Cancer. 2011 Feb;56(2):226-33. doi: 10.1002/pbc.22775. Epub 2010 Sep 21. PubMed PMID: 20860038; PubMed Central PMCID: PMC3271115.
16: David E, Kaufman JL, Flowers CR, Schafer-Hales K, Torre C, Chen J, Marcus AI, Sun SY, Boise LH, Lonial S. Tipifarnib sensitizes cells to proteasome inhibition by blocking degradation of bortezomib-induced aggresomes. Blood. 2010 Dec 9;116(24):5285-8. Epub 2010 Sep 15. PubMed PMID: 20844234.
17: Kraus JM, Tatipaka HB, McGuffin SA, Chennamaneni NK, Karimi M, Arif J, Verlinde CL, Buckner FS, Gelb MH. Second generation analogues of the cancer drug clinical candidate tipifarnib for anti-Chagas disease drug discovery. J Med Chem. 2010 May 27;53(10):3887-98. PubMed PMID: 20429511; PubMed Central PMCID: PMC2877169.
18: Biagi C, Astolfi A, Masetti R, Serravalle S, Franzoni M, Chiarini F, Melchionda F, Pession A. Pediatric early T-cell precursor leukemia with NF1 deletion and high-sensitivity in vitro to tipifarnib. Leukemia. 2010 Jun;24(6):1230-3. Epub 2010 Apr 29. PubMed PMID: 20428205.
19: Epling-Burnette PK, Loughran TP Jr. Suppression of farnesyltransferase activity in acute myeloid leukemia and myelodysplastic syndrome: current understanding and recommended use of tipifarnib. Expert Opin Investig Drugs. 2010 May;19(5):689-98. Review. PubMed PMID: 20402600; PubMed Central PMCID: PMC3252817.
20: Dalenc F, Doisneau-Sixou SF, Allal BC, Marsili S, Lauwers-Cances V, Chaoui K, Schiltz O, Monsarrat B, Filleron T, Renée N, Malissein E, Meunier E, Favre G, Roché H. Tipifarnib plus tamoxifen in tamoxifen-resistant metastatic breast cancer: a negative phase II and screening of potential therapeutic markers by proteomic analysis. Clin Cancer Res. 2010 Feb 15;16(4):1264-71. Epub 2010 Feb 9. PubMed PMID: 20145184.

Explore Compound Types